molecular formula C13H16N2O B2531070 [3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-81-2

[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2531070
CAS RN: 2287299-81-2
M. Wt: 216.284
InChI Key: XLHWBMXIHQMZCB-UHFFFAOYSA-N
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Description

“[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield high-quality benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is quite complex. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure of these compounds can be viewed using computational methods .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans . This reaction has a high substrate scope and is insensitive to air .

Mechanism of Action

The mechanism of action of benzofuran compounds is largely dependent on their biological activities. For instance, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in medicine .

properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-15-13-6-12(7-13,8-13)10-1-2-11-9(5-10)3-4-16-11/h1-2,5,15H,3-4,6-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWBMXIHQMZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C34CC(C3)(C4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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